3-Hydroxy-N1-methylterephthalamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 3-hydroxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-1-N-methylbenzene-1,4-dicarboxamide.
Reduction: Formation of 3-hydroxy-1-N-methylbenzene-1,4-diamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The amide group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzamide: Lacks the N-methyl group.
N-Methylbenzamide: Lacks the hydroxyl group.
Benzamide: Lacks both the hydroxyl and N-methyl groups.
Uniqueness
3-HYDROXY-1-N-METHYLBENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both the hydroxyl and N-methyl groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets, making this compound valuable in various research applications .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-hydroxy-4-N-methylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C9H10N2O3/c1-11-9(14)5-2-3-6(8(10)13)7(12)4-5/h2-4,12H,1H3,(H2,10,13)(H,11,14) |
InChI Key |
CNTMNOHYUIBGCK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
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